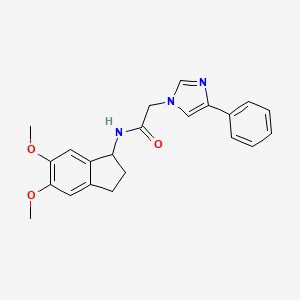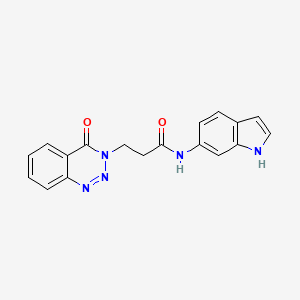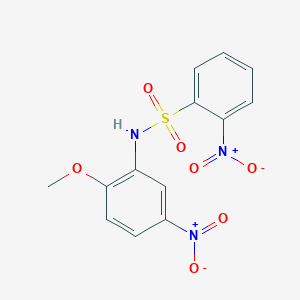![molecular formula C38H31N3O4 B11030140 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-methyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B11030140.png)
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-methyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-methyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoquinoline-1,3-dione core and a tetrahydroquinoline moiety
Preparation Methods
The synthesis of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-methyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide involves several steps. One common synthetic route includes the use of acryloyl benzamides as key substrates. These substrates undergo radical cascade reactions with various radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The reaction conditions are typically mild and efficient, aiming to produce the desired compound with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-methyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein interactions. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. In industry, it can be used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
When compared to other similar compounds, 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-methyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide stands out due to its unique structure and versatile applications. Similar compounds include isoquinoline-1,3-dione derivatives and tetrahydroquinoline derivatives, which share some structural similarities but differ in their functional groups and reactivity. The presence of both isoquinoline-1,3-dione and tetrahydroquinoline moieties in this compound provides a unique combination of properties that can be exploited for various scientific and industrial purposes .
Properties
Molecular Formula |
C38H31N3O4 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-methyl-1-(2-phenylacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C38H31N3O4/c1-25-22-33(29-18-8-9-21-32(29)40(25)34(42)23-26-12-4-2-5-13-26)41(28-16-6-3-7-17-28)35(43)24-39-37(44)30-19-10-14-27-15-11-20-31(36(27)30)38(39)45/h2-21,25,33H,22-24H2,1H3 |
InChI Key |
CBRGRSDVXRRNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)CC3=CC=CC=C3)N(C4=CC=CC=C4)C(=O)CN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11030061.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-8-fluoro-1-hydroxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030066.png)


![1'-allyl-5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11030099.png)
![N-[3-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11030102.png)
![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B11030104.png)
![N-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)-4-methoxybenzamide](/img/structure/B11030111.png)
![(1E)-1-[(3,5-dimethoxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030114.png)

![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate](/img/structure/B11030118.png)
![(2E)-3-(4-methoxyphenyl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide](/img/structure/B11030124.png)
![N-(2-methyl-5-nitrophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11030129.png)

